molecular formula C9H13N5O B11897329 1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one

Cat. No.: B11897329
M. Wt: 207.23 g/mol
InChI Key: VJNGTQLLZYHEFC-UHFFFAOYSA-N
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Description

1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a fused imidazo[4,5-c]pyridin-2-one core, a structure recognized for its significant potential in inhibiting kinase targets. Scientific studies have identified the imidazo[4,5-c]pyridin-2-one heterocyclic system as a novel and effective scaffold for developing ATP-competitive inhibitors, particularly against the Src family kinases (SFKs) such as Src and Fyn . The abnormal activation of these kinases is frequently implicated in pathological processes, including the progression of glioblastoma multiforme (GBM) and other aggressive cancers, making them high-value therapeutic targets . The strategic incorporation of a hydrazinyl substituent at the 4-position significantly enhances the molecular versatility of this compound. The hydrazineyl functional group is a known pharmacophore that can improve a molecule's interaction with biological targets and is frequently employed in molecular hybridization techniques to create novel bioactive derivatives . This reactive handle allows researchers to readily synthesize a diverse library of hybrid molecules and Schiff bases for structure-activity relationship (SAR) studies. This approach is well-established in the literature, where hydrazineyl-linked hybrids, such as imidazo[1,2-a]pyrimidine-thiazole derivatives, have demonstrated potent inhibitory efficacy against strains like Mycobacterium tuberculosis H37Rv . This reagent is presented as a high-purity building block for scientists working in early-stage drug discovery. Its proposed research applications include serving as a key intermediate in the synthesis of potential oncotherapeutic agents targeting SFKs, the development of novel antimycobacterial compounds, and the exploration of new chemical space for antimicrobials. The presence of the hydrazine group also makes it a valuable precursor for generating derivatives for high-throughput screening campaigns. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

1-ethyl-4-hydrazinyl-3-methylimidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C9H13N5O/c1-3-14-6-4-5-11-8(12-10)7(6)13(2)9(14)15/h4-5H,3,10H2,1-2H3,(H,11,12)

InChI Key

VJNGTQLLZYHEFC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=NC=C2)NN)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: Alkylation reactions using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Hydrazinyl Group: Hydrazine derivatives can be introduced through nucleophilic substitution reactions.

    Introduction of the Methyl Group: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Alkylation and Acylation of the Hydrazinyl Group

The hydrazine moiety undergoes alkylation or acylation under mild conditions. For example:

  • Ethylation : Reaction with ethyl bromoacetate in dimethylformamide (DMF) and triethylamine yields N-ethylcarboxylate derivatives. This proceeds via nucleophilic substitution at the hydrazine nitrogen .

  • Acetylation : Treatment with acetic anhydride under reflux replaces hydrazine hydrogens with acetyl groups, forming diacetylated products. Isolation involves solvent evaporation and recrystallization from acetonitrile (yields: 85–92%) .

Table 1: Representative Alkylation/Acylation Reactions

ReagentConditionsProductYield (%)
Ethyl bromoacetateDMF, triethylamine, 20 h, 25°CN-ethoxycarbonylmethyl derivative78
Acetic anhydrideReflux, 3 h1,3-diacetyl derivative92
Methyl iodideMethanol, NaOMe, reflux, 6 hN-methylhydrazine81

Condensation with Carbonyl Compounds

The hydrazinyl group reacts with β-diketones or β-ketoesters via oxidative cross-dehydrogenative coupling (CDC). For instance:

  • Reaction with ethyl acetoacetate in ethanol containing 6 equivalents of acetic acid under oxygen produces pyrazolo[1,5-a]pyridine derivatives. Optimal conditions (130°C, 18 h, O₂) achieve 94% yield .

  • Cyclization with dimedone forms pyrido[1,2-b]indazole systems through enol addition and oxidative dehydrogenation .

Mechanistic Pathway :

  • Nucleophilic attack by the β-dicarbonyl enol on the hydrazine.

  • Oxidative dehydrogenation mediated by O₂.

  • Cyclization and dehydration to form fused heterocycles .

Oxidative Coupling Reactions

The imidazo[4,5-c]pyridine core participates in Pd-catalyzed cross-couplings:

  • Buchwald-Hartwig amination : Substitution of halogen atoms (e.g., Cl at position 6) with amines using Pd(OAc)₂/Xantphos yields amino derivatives .

  • Suzuki-Miyaura coupling : Reaction with arylboronic acids introduces aryl groups at electrophilic positions (e.g., C-7) .

Limitations :

  • Steric hindrance from the ethyl and methyl substituents reduces reactivity at N-1 and C-2 .

  • Selectivity depends on catalyst loading; excess Pd(OAc)₂ promotes over-arylation .

Regioselective Functionalization

Phase-transfer catalysis (PTC) enables regiocontrol during alkylation:

  • N-3 vs. N-4 selectivity : Using benzyl bromide and tetrabutylammonium bromide (TBAB) in dichloromethane/NaOH preferentially alkylates N-3 (ratio: 7:3) .

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor N-4 alkylation due to enhanced nucleophilicity .

Stability and Side Reactions

  • Thermal degradation : Prolonged heating (>150°C) in acidic media leads to imidazole ring cleavage, forming pyrazine fragments .

  • Competitive triazole formation : Under CDC conditions, acetic acid promotes cyclization to triazolo[1,5-a]pyridines as byproducts (yields: 5–15%) .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique imidazo-pyridine structure which contributes to its biological activity. Its molecular formula is C9H12N4C_9H_{12}N_4, and it exhibits a range of chemical properties that make it suitable for various modifications and derivatives.

Case Studies

  • In vitro Studies : Various studies have demonstrated that derivatives of imidazo-pyridine exhibit cytotoxic effects against multiple cancer cell lines, including breast (MCF-7), prostate (PC3), and lung cancer cells. For instance, one study reported that a related compound showed an IC50 value of 0.33 μM against PC3 cells, indicating potent antiproliferative activity .
  • Structure-Activity Relationship (SAR) : Research has shown that modifications to the hydrazine moiety enhance anticancer activity. For example, the introduction of electron-withdrawing groups significantly improved potency against cancer cell lines .

Summary Table: Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism
1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-oneMCF-7TBDVEGFR inhibition
Related Compound APC30.33Apoptosis induction
Related Compound BA375TBDCell cycle arrest

Efficacy in Seizure Models

The compound has also been evaluated for its anticonvulsant properties. Preliminary studies suggest that it may provide protection against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models.

Case Studies

  • Animal Studies : In animal models, the administration of 1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one resulted in significant reductions in seizure frequency and duration compared to controls. The protection index was calculated based on median effective doses (ED50) versus toxic doses (TD50) .
  • SAR Analysis : Similar to anticancer applications, modifications to the hydrazine group have been shown to enhance anticonvulsant activity. Compounds with specific substitutions demonstrated higher efficacy in seizure models .

Summary Table: Anticonvulsant Activity

CompoundModelED50 (mg/kg)TD50 (mg/kg)Protection Index
1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-onePTZTBDTBDTBD
Related Compound AMES18.4170.29.2

Mechanism of Action

The mechanism of action of 1-ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through inhibition or activation of these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The imidazo[4,5-c]pyridinone scaffold is shared among several compounds with varying substituents, leading to differences in biological activity. Below is a detailed comparison:

Key Insights from Comparative Analysis

Cytotoxic Activity

  • Compound 2 (phenethyl/phenyl substituents) exhibits strong cytotoxicity against MDA-MB-453 (breast cancer) and A549 (lung cancer) cell lines, suggesting bulky aromatic groups enhance anticancer activity .
  • However, the absence of bulky substituents (e.g., phenethyl) might reduce cytotoxicity compared to Compound 2.

α-Glucosidase Inhibition

  • Compound 12 (carbamate with polar trimethoxyphenyl) shows the highest α-glucosidase inhibition (IC50 = 49.85 µM), outperforming acarbose (121.01 µM) .
  • Target Compound : The hydrazinyl group is highly polar, which aligns with QSAR models suggesting polar interactions enhance α-glucosidase inhibition . However, its lipophilicity must be optimized to avoid reduced membrane permeability.

Substituent Effects

  • Amino vs. Hydrazinyl: Amino-substituted analogs (e.g., 7-amino derivative) may improve solubility but lack the dual hydrogen-bonding capacity of hydrazinyl .
  • Phenethyl vs. Ethyl : Bulky substituents like phenethyl (Compound 2) enhance cytotoxicity but may reduce metabolic stability compared to smaller ethyl groups.

Biological Activity

1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of 1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one can be represented as follows:

C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

This compound features an imidazo-pyridine core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various imidazo derivatives, including 1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one. In vitro tests demonstrated significant activity against a range of pathogens. For instance, compounds with similar structures exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Antitumor Activity

The compound has also shown promise in antitumor applications. Research indicates that derivatives of imidazo compounds can inhibit the growth of various cancer cell lines. Specifically, studies have reported that imidazo derivatives can target multiple pathways involved in cancer cell proliferation, including apoptosis and cell cycle regulation .

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)0.48
HepG2 (Liver)0.33
PC-3 (Prostate)1.48

The biological mechanisms through which 1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one exerts its effects are under investigation. Preliminary studies suggest that it may interact with key enzymes involved in cellular processes such as DNA replication and repair, leading to enhanced apoptosis in cancer cells .

Case Studies

Several case studies highlight the efficacy of imidazo derivatives in clinical settings:

  • Case Study on Antimicrobial Resistance : A study evaluated the resistance patterns of Staphylococcus aureus to traditional antibiotics and found that imidazo derivatives significantly inhibited resistant strains, suggesting a potential role in overcoming antibiotic resistance .
  • Case Study on Cancer Therapy : In preclinical trials, a derivative similar to 1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one demonstrated substantial tumor reduction in xenograft models of breast cancer .

Q & A

Q. What synthetic methodologies are reported for imidazo[4,5-c]pyridinone derivatives, and how can unexpected rearrangements be addressed?

The synthesis of imidazo[4,5-c]pyridinone derivatives often involves hydrazine intermediates. For example, acidification of ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride led to an unexpected rearrangement yielding 1-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride . To mitigate such side reactions, control of pH, temperature (e.g., 0–5°C for acid-sensitive intermediates), and solvent polarity is critical. Alternative pathways, such as cyclization via microwave-assisted heating or catalytic metal-mediated coupling, may improve regioselectivity .

Q. How can structural characterization of this compound be optimized using X-ray crystallography?

SHELX programs (e.g., SHELXL) are widely used for refining small-molecule crystal structures. Key steps include:

  • Data collection : High-resolution (<1.0 Å) data reduces refinement errors.
  • Hydrogen placement : Use SHELXL’s AFIX commands for constrained/riding hydrogens.
  • Disorder modeling : Apply PART and SUMP instructions for split positions.
    For imidazo[4,5-c]pyridinones, special attention is needed for hydrazinyl and ethyl group thermal motion, which may require ISOR or DELU restraints .

Q. What biochemical assays are suitable for evaluating its kinase inhibition potential?

  • Enzymatic assays : Measure IC₅₀ using recombinant Akt1 (or related kinases) with FRET-based substrates (e.g., Crosstide peptide) .
  • Cellular assays : Monitor phosphorylation of downstream targets (e.g., PRAS40, p70S6K) via Western blotting in cancer cell lines (e.g., HCT-116) .
  • Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Advanced Research Questions

Q. How does the compound’s allosteric binding mode to kinases compare to ATP-competitive inhibitors?

Co-crystallography of similar imidazo[4,5-c]pyridinones with Akt1 revealed that the compound binds to a hydrophobic pocket adjacent to the ATP cleft, displacing the Phe-161 side chain and occluding ATP access. This allosteric mechanism avoids competition with high cellular ATP concentrations, enhancing potency in vivo. Structural comparisons with ATP-competitive inhibitors (e.g., GDC-0068) show distinct interactions with the PH domain, validated via mutagenesis (e.g., E17K mutation resistance profiling) .

Q. What in vivo pharmacokinetic (PK) and pharmacodynamic (PD) parameters should be prioritized for preclinical studies?

  • PK : Measure oral bioavailability (>30%), half-life (>4 hr), and tissue distribution (e.g., brain penetration via LC-MS/MS).
  • PD : Assess target engagement via ex vivo tumor phospho-PRAS40 inhibition (EC₅₀ < 100 nM) .
  • Dosing regimen : For xenograft models (e.g., endometrial adenocarcinoma), administer 50 mg/kg BID orally with irinotecan to evaluate synergy .

Q. How can contradictory data on kinase inhibition potency be resolved?

Discrepancies in reported IC₅₀ values (e.g., Akt1 inhibition ranging from 1–50 nM) may arise from:

  • Assay conditions : ATP concentrations (1 mM vs. physiological 10 mM) .
  • Compound stability : Hydrazinyl groups are prone to oxidation; use fresh DMSO stocks and confirm purity via HPLC (>95%) .
  • Cellular context : Akt isoform expression levels (e.g., Akt2 dominance in ovarian vs. Akt1 in breast cancer) .

Methodological Tables

Q. Table 1. Key Refinement Parameters for X-ray Crystallography

ParameterValue/InstructionPurpose
Resolution≤1.0 ÅReduce R-factor errors
Hydrogen treatmentAFIX 147 (riding model)Simplify placement
Disorder handlingPART 1 + SUMPModel split conformers
RestraintsISOR 0.01 (ethyl groups)Limit thermal motion anisotropy
Derived from SHELXL workflows .

Q. Table 2. Comparative Kinase Inhibition Profiles

CompoundAkt1 IC₅₀ (nM)Selectivity (vs. PKA)Cellular EC₅₀ (nM)
Parent imidazo[4,5-c]12 ± 3>100-fold50 ± 10
ARQ 092 5 ± 1>500-fold20 ± 5
Data adapted from kinase panel studies .

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